(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone
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Overview
Description
- Finally, the piperidinyl derivative is reacted with cyclopropylcarbonyl chloride to introduce the cyclopropyl group, forming the final compound.
- Reaction conditions: This acylation reaction is usually performed in the presence of a base such as triethylamine (TEA) in an inert solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Mechanism of Action
Target of Action
The primary targets of (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their peroxidase activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.
Result of Action
The molecular and cellular effects of the action of this compound result in a significant reduction in inflammation. This is evidenced by the inhibition of albumin denaturation, a key process in the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone typically involves multiple steps:
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Formation of the Chlorobenzo[d]thiazole Intermediate
- Starting with 2-aminothiophenol and 4-chlorobenzoic acid, the chlorobenzo[d]thiazole core is synthesized through a cyclization reaction.
- Reaction conditions: This step often requires a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) under reflux conditions.
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Attachment of the Piperidine Ring
- The chlorobenzo[d]thiazole intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form the piperidinyl derivative.
- Reaction conditions: This step is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
- Common reagents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
-
Reduction
- Reduction reactions can target the carbonyl group, converting it to an alcohol.
- Common reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Substitution
- The chlorobenzo[d]thiazole moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
- Common reagents: Sodium methoxide (NaOMe) or potassium thiolate (KSR).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology
Biological Probes: It can be used as a probe to study biological pathways involving benzo[d]thiazole derivatives.
Medicine
Pharmacological Agents:
Industry
Material Science: It may find applications in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and piperidine-4-carboxylic acid.
Cyclopropyl Derivatives: Compounds like cyclopropylamine and cyclopropylcarbinol.
Uniqueness
- The unique combination of the chlorobenzo[d]thiazole, piperidine, and cyclopropyl groups in (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c17-12-2-1-3-13-14(12)18-16(22-13)21-11-6-8-19(9-7-11)15(20)10-4-5-10/h1-3,10-11H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMJBZCQWYFMNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)OC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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